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molecular formula C13H19NO4 B1580736 Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 2386-37-0

Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1580736
M. Wt: 253.29 g/mol
InChI Key: KKBICYRCYZAPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157577B2

Procedure details

4-(2-Methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester (Aldrich, 228 g, 0.9 mol) and 720 mL of 5 N sodium hydroxide were refluxed for one hour. Thin layer chromatography showed the hydrolysis to be complete. The stirred mixture was cooled to 50° C. and hydrochloric acid (10 N, 390 mL) was slowly added to give a pH of 2-3. The oil which separated solidified. The mixture was stirred and cooled to 4° C. The solids were collected by vacuum filtration, washed thoroughly with water and dried under vacuum at 40° C. to give 65.7 g (49% yield) of 3-(2,4-dimethyl-1H-pyrrol-3-yl)-propionic acid as a reddish solid.
Quantity
720 mL
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([C:6]1[NH:7][C:8]([CH3:18])=[C:9]([CH2:12][CH2:13][C:14]([O:16]C)=[O:15])[C:10]=1[CH3:11])=O)C.[OH-].[Na+]>Cl>[CH3:18][C:8]1[NH:7][CH:6]=[C:10]([CH3:11])[C:9]=1[CH2:12][CH2:13][C:14]([OH:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
228 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC(=C(C1C)CCC(=O)OC)C
Name
Quantity
720 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
390 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the hydrolysis
CUSTOM
Type
CUSTOM
Details
to give a pH of 2-3
CUSTOM
Type
CUSTOM
Details
The oil which separated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 4° C
FILTRATION
Type
FILTRATION
Details
The solids were collected by vacuum filtration
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C.

Outcomes

Product
Name
Type
product
Smiles
CC=1NC=C(C1CCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 65.7 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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